![molecular formula C20H19N5O B2868615 3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879583-16-1](/img/structure/B2868615.png)
3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to a class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-d]pyrimidines have been synthesized using various methods . For instance, one method involves the use of ultrasonic-assisted synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be a fused ring system containing a pyrazole and a pyrimidine ring . The methoxyphenyl, methyl, and pyridin-2-ylmethyl groups would be attached at the 3, 5, and 7 positions of the pyrazolo[1,5-a]pyrimidine core, respectively .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
A significant application of these compounds is in the development of novel synthesis methods. Kaping et al. (2016) described an environmentally benign, efficient, and convenient route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives using ultrasound irradiation in the presence of KHSO4 in aqueous media. This method offers advantages such as high yields, operational simplicity, and short reaction times, without harsh reaction conditions (Kaping et al., 2016).
Anti-Cancer and Anti-Inflammatory Activities
These compounds have shown promising results in anti-cancer and anti-inflammatory applications. For instance, the synthesized pyrazolo[1,5-a]pyrimidine derivatives were screened for their anti-inflammatory and anti-cancer activity, demonstrating potential effectiveness in these areas (Kaping et al., 2016). Another study by Hassan et al. (2014) explored the cytotoxic activity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, further emphasizing the anti-cancer potential of these compounds (Hassan, Hafez, & Osman, 2014).
Antibacterial and Antifungal Activities
In addition to their anti-cancer and anti-inflammatory properties, these compounds have also been investigated for their antibacterial and antifungal activities. Rahmouni et al. (2014) evaluated the antibacterial activity of new synthesized pyrazolopyrimidine derivatives, indicating significant effectiveness (Rahmouni, Romdhane, Ben Said, Majouli, & Jannet, 2014). Additionally, El‐Wahab et al. (2015) demonstrated the antimicrobial effect of heterocyclic compounds containing pyrazolo[1,5-a]pyrimidine when incorporated into polyurethane varnish and printing ink paste, showcasing their utility as antimicrobial additives for surface coatings and inks (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-11-19(22-12-15-7-5-6-10-21-15)25-20(24-14)17(13-23-25)16-8-3-4-9-18(16)26-2/h3-11,13,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJOHTBPUIAKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)

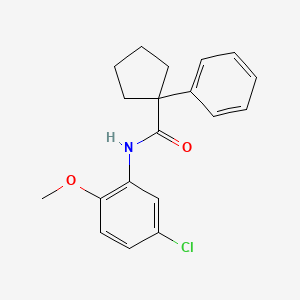
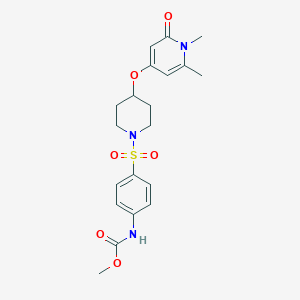
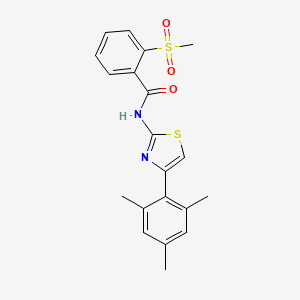
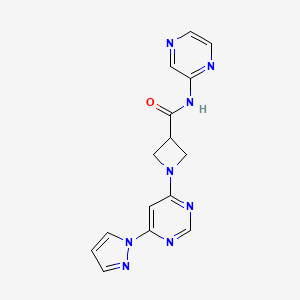
![1-(4-Methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2868545.png)
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2868546.png)
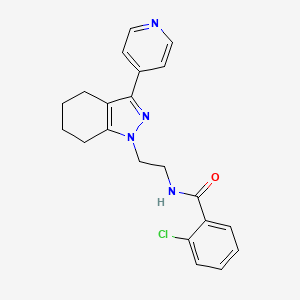
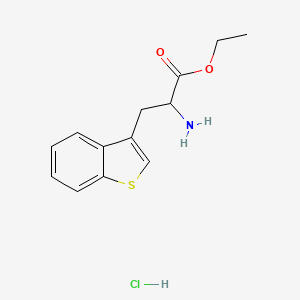
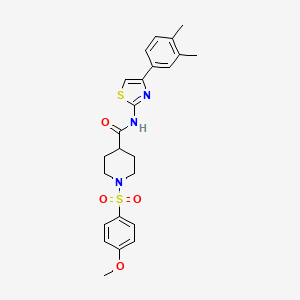
![methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2868552.png)

![1-butyl-4-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2868554.png)